Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate
Description
Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate is a benzofuran derivative featuring a 4-isopropoxybenzamido substituent at the 3-position of the benzofuran core. The compound is synthesized via a multi-step pathway common to benzofuran derivatives:
Core Formation: Ethyl benzofuran-2-carboxylate is synthesized from salicylaldehyde and ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) .
Functionalization: The ester group at the 2-position is converted to a hydrazide intermediate (benzofuran-2-carbohydrazide) via hydrazinolysis .
Amidation: The hydrazide reacts with 4-isopropoxybenzoyl chloride or an activated derivative to introduce the 4-isopropoxybenzamido group at the 3-position.
This compound’s structural uniqueness lies in its 4-isopropoxybenzamido group, which may enhance lipophilicity and influence bioactivity through steric and electronic effects.
Properties
IUPAC Name |
ethyl 3-[(4-propan-2-yloxybenzoyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-4-25-21(24)19-18(16-7-5-6-8-17(16)27-19)22-20(23)14-9-11-15(12-10-14)26-13(2)3/h5-13H,4H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIGPHARAOHEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-isopropoxybenzoic acid with 3-amino-2-benzofurancarboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions. The resulting intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Modifications
Key Observations:
- Substituent Diversity : The 3-position of benzofuran-2-carboxylate derivatives is frequently modified with groups such as hydrazones, triazoles, pyrazoles, or piperazines to tune bioactivity .
- Synthetic Flexibility : The hydrazide intermediate (benzofuran-2-carbohydrazide) serves as a versatile precursor for Schiff bases, hydrazones, and heterocyclic systems .
- Electronic Effects : Electron-withdrawing groups (e.g., –Cl in compound 4b ) improve cyclization yields compared to electron-donating groups (e.g., –OH), which may inform the target compound’s synthetic optimization .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Solubility : Amide and ester groups in the target compound may enhance aqueous solubility relative to purely aromatic analogs.
Biological Activity
Ethyl 3-(4-isopropoxybenzamido)benzofuran-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound belongs to the benzofuran family, characterized by a fused benzene and furan ring. Its structure includes an ethyl ester group and an amide linkage, which may contribute to its biological activities.
Biological Activity Overview
Research indicates that derivatives of benzofuran compounds exhibit various biological activities, including:
- Anticancer Activity : Benzofuran derivatives have shown promise in inhibiting cancer cell growth.
- Enzyme Inhibition : Some compounds demonstrate inhibitory effects on enzymes such as carbonic anhydrase and α-glucosidase.
- Cytotoxicity : Evaluations of cytotoxic effects on normal cell lines are critical for assessing safety profiles.
Anticancer Activity
A study highlighted the anticancer potential of benzofuran derivatives, indicating that certain compounds can induce apoptosis in cancer cells. For instance, a derivative similar to this compound displayed significant growth inhibition in MDA-MB-231 breast cancer cells with an IC50 value comparable to established chemotherapeutics like Doxorubicin .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9e | MDA-MB-231 | 2.52 ± 0.39 |
| 9b | MCF-7 | 3.1 |
| 9c | MDA-MB-231 | 0.88 |
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Research has shown that benzofuran-based compounds can effectively inhibit α-glucosidase and carbonic anhydrase isoforms.
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | Ki (µM) |
|---|---|---|
| 9b | hCA IX | 0.91 |
| 9e | hCA XII | 0.88 |
| Ethyl 3-(4-isopropoxy...) | α-glucosidase | TBD |
Cytotoxicity Assessment
Cytotoxicity studies are essential for evaluating the safety of new compounds. The most potent derivatives were tested against normal cell lines (3T3), revealing non-cytotoxic effects at concentrations up to 150 µM .
Table 3: Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8e | 3T3 | >150 |
| 8l | 3T3 | >150 |
| Ethyl 3-(4-isopropoxy...) | TBD | TBD |
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Apoptosis Induction : Compounds induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction.
- Enzyme Interaction : Structural features facilitate binding to target enzymes, inhibiting their activity through competitive or non-competitive mechanisms.
Case Studies
Recent studies have explored the efficacy of benzofuran derivatives in clinical settings:
- MDA-MB-231 Cell Line Study : A derivative demonstrated significant apoptosis induction, suggesting potential for therapeutic use in breast cancer treatment.
- Enzyme Inhibition Study : A series of benzofuran derivatives were synthesized and evaluated for their ability to inhibit carbonic anhydrase, showing promising results that warrant further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
